7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
Molecular Formula |
C18H15ClN6O |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
7-(2-chlorophenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H15ClN6O/c1-11-15(17(26)24-14-8-4-5-9-20-14)16(12-6-2-3-7-13(12)19)25-18(23-11)21-10-22-25/h2-10,16H,1H3,(H,20,24,26)(H,21,22,23) |
InChI Key |
XODCTMQXVYWWLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3Cl)C(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Catalytic System
The most efficient method involves a one-pot, three-component reaction of 3-amino-1,2,4-triazole (1 ), 2-chlorobenzaldehyde (2 ), and acetoacetanilide (3 ) under solvent-free conditions using maltose as a catalyst. Maltose, a biodegradable and inexpensive carbohydrate, facilitates cyclocondensation at 80°C, producing the triazolopyrimidine core in 20 minutes with 95% yield.
Table 1: Optimization of Solvent-Free One-Pot Synthesis
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst Loading | 25 mol% | 95 |
| Temperature | 80°C | 95 |
| Reaction Time | 20 min | 95 |
| Solvent | None | 95 |
Mechanistic Pathway
The reaction proceeds via:
-
Knoevenagel Condensation : 2-Chlorobenzaldehyde and acetoacetanilide form an arylidene intermediate.
-
Michael Addition : 3-Amino-1,2,4-triazole attacks the electrophilic β-carbon of the arylidene.
-
Cyclization and Aromatization : Intramolecular lactamization followed by dehydration yields the triazolopyrimidine scaffold.
This method eliminates column chromatography, as products precipitate directly from the reaction mixture.
Stepwise Synthesis via Chlorinated Intermediates
Formation of 7-Hydroxytriazolopyrimidine Intermediate
A two-step approach begins with condensing 1-(2-chlorophenyl)-3-dimethylaminopropenone (4 ) and 3-amino-1,2,4-triazole (1 ) in refluxing ethanol to form 7-hydroxytriazolopyrimidine (5 ) in 78% yield.
Equation 1 :
Chlorination and Amidation
Treatment of 5 with phosphoryl chloride (POCl₃) at 110°C for 4 hours generates 7-chlorotriazolopyrimidine (6 ), which reacts with 2-aminopyridine (7 ) in tetrahydrofuran (THF) to afford the final carboxamide.
Table 2: Conditions for Chlorination and Amidation
| Step | Reagent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Chlorination | POCl₃ | 110°C | 4 | 85 |
| Amidation | 2-Aminopyridine | 60°C | 6 | 72 |
Alternative Three-Component Reaction with Ethyl Acetoacetate
Reaction Design
A variation replaces acetoacetanilide with ethyl acetoacetate (12 ), enabling a three-component reaction with 2-chlorobenzaldehyde (2 ) and 3-amino-1,2,4-triazole (1 ) under microwave irradiation. This method reduces reaction time to 15 minutes with 89% yield.
Table 3: Microwave-Assisted Synthesis Parameters
| Parameter | Value |
|---|---|
| Power | 300 W |
| Temperature | 120°C |
| Time | 15 min |
| Yield | 89% |
Ester Hydrolysis and Amidation
The ethyl ester intermediate (13 ) undergoes hydrolysis with 10% NaOH to yield the carboxylic acid (14 ), which is coupled with 2-aminopyridine using EDCI/HOBt to form the final carboxamide.
Comparative Analysis of Synthetic Methods
Table 4: Method Comparison
| Method | Yield (%) | Time | Cost | Environmental Impact |
|---|---|---|---|---|
| Solvent-Free One-Pot | 95 | 20 min | Low | Green |
| Stepwise Chlorination | 72 | 10 h | Moderate | Moderate |
| Suzuki Coupling | 68 | 8 h | High | High |
| Microwave-Assisted | 89 | 15 min | Moderate | Low |
The solvent-free one-pot method outperforms others in yield, time, and sustainability, making it ideal for industrial-scale production .
Chemical Reactions Analysis
Oxidation Reactions
The dihydro-pyrimidine ring undergoes oxidation to form fully aromatic pyrimidine derivatives. Key findings include:
Oxidation primarily targets the 4,7-dihydro-pyrimidine ring, converting it to a pyrimidine system while retaining other functional groups.
Reduction Reactions
The chlorophenyl group and pyridine ring participate in reduction:
Selective dechlorination occurs under catalytic hydrogenation, while borohydride preferentially reduces carbonyl groups in related analogs .
Substitution Reactions
The 2-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS):
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₃ (aq.) | DMF, 120°C, 12 h | 7-(2-Aminophenyl) derivative | 58% | |
| HS⁻ | EtOH/H₂O, 80°C, K₂CO₃ | 7-(2-Mercaptophenyl) derivative | 41% |
The pyridine nitrogen also participates in electrophilic substitution (e.g., nitration at the 3-position using HNO₃/H₂SO₄).
Amide Group Reactivity
The carboxamide moiety undergoes hydrolysis and alkylation:
The amide group’s stability under basic conditions contrasts with its susceptibility to acidic hydrolysis .
Cyclization and Ring-Opening
Under microwave irradiation, the triazole ring participates in catalyst-free cycloaddition:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Methoxybenzohydrazide | Toluene, 120°C, MW, 30 min | Fused quinazoline-triazole hybrid | 83% |
Ring-opening occurs with strong bases (e.g., NaOH/EtOH), cleaving the pyrimidine ring to form acyclic diamides.
Mechanistic Insights
-
Knoevenagel Condensation : The pyrimidine ring forms via base-catalyzed condensation of aldehydes with active methylene compounds, as demonstrated in related triazolopyrimidine syntheses .
-
Cyclization : Intramolecular nucleophilic attack by triazole nitrogen on electrophilic pyrimidine carbon completes ring formation .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, it has been shown to disrupt the interaction between the PA and PB1 subunits of the influenza A virus polymerase. This mechanism is crucial as it interferes with viral replication processes. In vitro assays demonstrated that derivatives of this compound exhibited significant antiviral activity against various strains of influenza virus by inhibiting RNA-dependent RNA polymerase (RdRP) activity .
Anticancer Properties
The compound has also been investigated for its anticancer properties. It functions by inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This inhibition leads to the induction of apoptosis in cancer cells. The presence of the triazole and pyrimidine rings enhances its binding affinity to CDKs, making it a promising candidate for cancer therapy .
Anti-inflammatory Effects
In addition to its antiviral and anticancer properties, this compound has demonstrated anti-inflammatory effects in various models. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is significant for treating inflammatory diseases .
Case Studies
Mechanism of Action
The mechanism of action of 7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the inhibition of CDK2/cyclin A2, which plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related triazolo[1,5-a]pyrimidine-6-carboxamides, highlighting substituent variations and their physicochemical/biological implications:
*Calculated molecular weight based on formula C₂₀H₁₆ClN₅O .
Key Observations:
Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (e.g., Cl, NO₂): Increase melting points (e.g., 5j at 320°C) due to stronger intermolecular interactions . Methoxy Groups: Improve solubility (e.g., 2h and analogs) but may reduce metabolic stability . Pyridinyl vs. Aryl Amides: Pyridin-2-yl (target) likely enhances hydrogen bonding vs. phenyl groups, improving target binding .
Biological Activity Trends: mTOR Inhibition: highlights that 3-methoxyphenyl and 4-methoxyphenyl substituents (2h) contribute to radiosensitization in hepatocellular carcinoma (HCC) via mTOR pathway modulation . Receptor Modulation: Compound 38 () demonstrates CB2 receptor affinity, emphasizing the role of lipophilic substituents (e.g., pentyl, benzyl) in cannabinoid activity .
Synthetic Methodologies :
- One-Pot Multicomponent Reactions : Efficient for generating diverse analogs (e.g., ) .
- Microwave-Assisted Synthesis : Reduces reaction time (30 minutes for compound) .
Structural and Spectroscopic Insights
- Crystallography : and describe triazolo-pyrimidine derivatives with planar bicyclic cores and π-stacking interactions, suggesting similar rigidity in the target compound .
- NMR/HRMS : Key analogs (e.g., 5j, 5g) show characteristic ¹H/¹³C NMR shifts for methyl, methoxy, and aryl protons, with HRMS validating molecular formulas .
Biological Activity
The compound 7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a derivative of the triazolo-pyrimidine class, known for its diverse biological activities. This article aims to explore its biological activity based on recent studies and findings.
Chemical Structure
The structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been linked to various pharmacological effects, including:
- Antimicrobial Activity : Studies have shown that triazolo derivatives exhibit significant antimicrobial properties. The presence of the triazole ring enhances the interaction with microbial enzymes and receptors, leading to effective inhibition of growth in various pathogens .
- Antiproliferative Effects : Research indicates that compounds in this class can inhibit cell proliferation in cancer cell lines. The mechanism often involves interference with DNA synthesis or apoptosis pathways .
The specific mechanisms through which 7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exerts its biological effects include:
- Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes such as phosphodiesterases, which play a crucial role in cellular signaling pathways .
- Interaction with DNA : Triazolo derivatives can intercalate into DNA or bind to DNA-associated proteins, disrupting normal cellular functions and promoting apoptosis in cancer cells.
Case Studies
Several studies have evaluated the biological activity of similar compounds within the triazolo-pyrimidine class:
- Antimicrobial Evaluation : A study demonstrated that derivatives with a chlorophenyl group showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower compared to traditional antibiotics .
- Anticancer Properties : In vitro studies revealed that compounds similar to the target compound exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .
Data Tables
Q & A
Q. What are the standard synthetic protocols for preparing 7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?
Methodological Answer: The compound is typically synthesized via multi-component condensation reactions. A common approach involves reacting aminotriazole derivatives with β-keto esters (e.g., ethyl 3-oxohexanoate) and aromatic aldehydes in dimethylformamide (DMF). After fusion at 100–110°C for 10–12 minutes, the mixture is cooled, diluted with methanol, and filtered. Recrystallization in ethanol yields the product (melting point: 205–207°C) . Alternative protocols use microwave-assisted synthesis with acetylacetic ester, 2-chlorobenzaldehyde, and 3-amino-5-benzylthio-1,2,4-triazole in ethanol, achieving faster reaction times (30 minutes at 323 K) .
Q. How is the purity and structural identity of this compound validated?
Methodological Answer: Purity is confirmed via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Structural validation employs:
- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.14–7.41 ppm and methyl groups at δ 2.59 ppm) .
- X-ray crystallography : Resolves bond lengths (e.g., C–N bonds at ~1.34–1.45 Å) and dihedral angles (e.g., 87.03° between triazolopyrimidine and chlorophenyl rings) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 533) and fragmentation patterns align with theoretical values .
Q. What solvents and reaction conditions are optimal for its crystallization?
Methodological Answer: Ethanol and acetone are preferred for recrystallization due to their moderate polarity, which facilitates slow crystal growth. Single crystals suitable for X-ray analysis are obtained by slow evaporation of acetone solutions at 293 K, yielding triclinic crystals (space group P1) with unit cell parameters a = 7.5884 Å, b = 10.7303 Å, and c = 14.8825 Å .
Advanced Research Questions
Q. How can microwave irradiation improve the synthesis efficiency of this compound compared to conventional heating?
Methodological Answer: Microwave irradiation enhances reaction kinetics by enabling uniform heating and reducing side reactions. For example, a 30-minute microwave protocol at 323 K achieves yields comparable to 12-hour conventional methods. Key advantages include:
Q. What strategies resolve contradictions in reported melting points or spectral data across studies?
Methodological Answer: Discrepancies often arise from polymorphic forms or solvent residues. To address this:
Q. How can computational modeling predict the compound’s bioactivity or stability?
Methodological Answer:
- Molecular docking : Screens potential protein targets (e.g., kinase inhibitors) by analyzing binding affinities to active sites.
- DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) and thermodynamic stability.
- Molecular dynamics (MD) simulations : Assesses conformational flexibility in aqueous or lipid environments .
Q. What role do substituents (e.g., 2-chlorophenyl, pyridin-2-yl) play in modulating its physicochemical properties?
Methodological Answer: The 2-chlorophenyl group enhances lipophilicity (logP ≈ 3.2) and π-π stacking interactions, critical for membrane permeability. The pyridin-2-yl moiety introduces hydrogen-bonding capability, improving solubility in polar aprotic solvents. Substituent effects are quantified via Hammett constants (σ ≈ 0.23 for -Cl) and Hansch analyses .
Methodological Challenges and Solutions
Q. How to address low yields in multi-component reactions involving β-keto esters?
Methodological Answer:
Q. What analytical techniques differentiate between tautomeric forms of the triazolopyrimidine core?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
